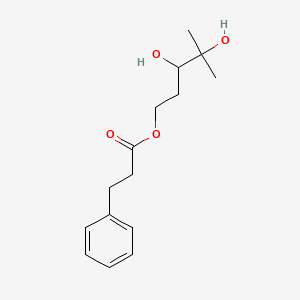

Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester

Description

Properties

CAS No. |

652161-34-7 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(3,4-dihydroxy-4-methylpentyl) 3-phenylpropanoate |

InChI |

InChI=1S/C15H22O4/c1-15(2,18)13(16)10-11-19-14(17)9-8-12-6-4-3-5-7-12/h3-7,13,16,18H,8-11H2,1-2H3 |

InChI Key |

GQPVFWVFJQBLJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CCOC(=O)CCC1=CC=CC=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Steglich Coupling

The Steglich esterification method, employing N,N′-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) or N-methylpyrrolidone (NMP), is highly effective for forming esters from carboxylic acids and alcohols. This approach minimizes side reactions and is compatible with sensitive functional groups.

Reaction Protocol

Substrates :

- 3-(3,4-dihydroxyphenyl)propanoic acid (free acid form)

- 4-Methylpentanol (target alcohol)

Reagents :

- DCC (1.1–1.2 equiv)

- DMAP (0.1–0.2 equiv)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Conditions :

- Room temperature (20–25°C)

- Reaction time: 12–24 hours

Work-Up :

- Filtration to remove dicyclohexylurea (DCU) byproducts.

- Column chromatography (SiO₂) for purification.

Acid Chloride Intermediate Route

Conversion of the carboxylic acid to an acid chloride enhances electrophilicity, facilitating nucleophilic attack by the alcohol. However, harsh conditions may require protection of hydroxyl groups.

Reaction Protocol

Step 1: Acid Chloride Formation

- 3-(3,4-dihydroxyphenyl)propanoic acid treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) in DCM.

- Base (e.g., pyridine) added to neutralize HCl.

Step 2: Esterification

- 4-Methylpentanol added to the acid chloride solution.

- Solvent: DCM or toluene.

Conditions :

- Reflux (40–60°C) under inert atmosphere (N₂/Ar).

- Reaction time: 4–6 hours.

Work-Up :

- Solvent evaporation followed by chromatography.

Advantages/Drawbacks

| Factor | Details |

|---|---|

| Advantages | High reactivity of acid chlorides ensures rapid esterification. |

| Drawbacks | Risk of hydroxyl group acylation; potential for decomposition of acid chloride. |

Protection-Deprotection Strategy

To mitigate side reactions involving hydroxyl groups, a protection/deprotection sequence is recommended. Methoxy groups are commonly used as protective moieties due to their stability under esterification conditions.

Stepwise Protocol

Methylation of Hydroxyl Groups

- 3-(3,4-dihydroxyphenyl)propanoic acid treated with methyl iodide (MeI) and base (e.g., K₂CO₃) in DMF.

- Forms 3,4-dimethoxy-phenylpropanoic acid.

Esterification with 4-Methylpentanol

- Use DCC/DMAP or acid chloride methods as above.

Demethylation

- 3,4-Dimethoxy-phenylpropanoic acid 4-methylpentyl ester treated with boron tribromide (BBr₃) in DCM at 0°C.

- Forms target compound after hydrolysis.

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Methylation | MeI, K₂CO₃, DMF, 60°C, 12 h | Protect -OH groups as -OMe. |

| Demethylation | BBr₃ (1.5–2.0 equiv), DCM, 0°C → RT | Regenerate -OH groups. |

Catalytic Esterification

Heterogeneous or homogeneous catalysts (e.g., H₂SO₄, HCl, or enzymes) can mediate direct esterification. However, acidic conditions may require hydroxyl group protection.

Example Using H₂SO₄

Substrates :

- 3-(3,4-dihydroxyphenyl)propanoic acid

- 4-Methylpentanol

Reagents :

- H₂SO₄ (5–10 mol%)

- Toluene or DCM (azeotropic removal of water).

Conditions :

- Reflux (100–110°C) for 6–8 hours.

Work-Up :

- Neutralization with NaHCO₃, extraction, and chromatography.

Yield Considerations

- Low Yields : Free -OH groups may compete in acid-catalyzed reactions.

- Protection Required : Methoxy intermediates improve yield and selectivity.

Comparative Analysis of Methods

| Method | Advantages | Drawbacks | Yield Range |

|---|---|---|---|

| Steglich | Mild conditions, high selectivity | Requires expensive coupling agents | 60–80% |

| Acid Chloride | Fast reaction, no protection needed | Harsh conditions, potential side reactions | 50–70% |

| Protection/Deprotection | Maximizes yield, prevents side reactions | Multistep, requires BBr₃ handling | 65–85% |

| Catalytic | Cost-effective, scalable | Low yield without protection, slow kinetics | 40–60% |

Key Experimental Data

Critical Challenges and Solutions

Scientific Research Applications

Chemical Properties and Structure

Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester is characterized by a unique molecular structure that contributes to its functional properties. The compound can be represented by the following chemical formula:

- Molecular Formula : C14H20O3

- CAS Number : 36837-50-0

Antioxidant in Plastics

One of the primary applications of benzenepropanoic acid esters is as an antioxidant in the plastics industry. It helps to prevent oxidative degradation of polymers during processing and storage. This application is crucial for enhancing the durability and longevity of plastic products.

- End Uses :

- Wire and cable insulation

- Film and sheet manufacturing

- Automotive parts

Thermal Stabilizer

In addition to its antioxidant properties, this compound serves as a thermal stabilizer . It protects materials from thermal degradation during high-temperature processing.

Synthesis of Active Pharmaceutical Ingredients

Benzenepropanoic acid derivatives are utilized as intermediates in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that can yield biologically active molecules.

- Case Study : A study demonstrated the successful synthesis of chiral 3-aryl-3-hydroxypropanoic esters using benzenepropanoic acid derivatives as building blocks. These compounds exhibited significant biological activity, making them potential candidates for drug development .

Potential Uses in Drug Formulations

The compound's ability to form esters with different alcohols opens avenues for developing novel drug formulations that can enhance solubility and bioavailability.

Environmental Considerations

While benzenepropanoic acid esters are valuable in industrial applications, their environmental impact has been assessed through various studies.

- The Government of Canada conducted a screening assessment indicating that although the compound may persist in the environment, it is not expected to accumulate in organisms or pose significant risks to human health or the environment at current exposure levels .

Summary Table of Applications

| Application Type | Specific Use | Industry |

|---|---|---|

| Antioxidant | Prevents oxidative degradation | Plastics |

| Thermal Stabilizer | Enhances thermal resistance | Plastics |

| Pharmaceutical Synthesis | Intermediates for drug development | Pharmaceuticals |

| Drug Formulation | Enhances solubility | Pharmaceuticals |

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester exerts its effects involves interactions with various molecular targets. The dihydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways. These interactions can modulate cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Solubility : The 3,4-dihydroxy groups in the target compound may increase water solubility relative to tert-butyl derivatives, which are highly lipophilic .

- Molecular Weight : The octadecyl ester (C35H62O3) has a higher molecular weight (530.87 g/mol) than the methyl ester (292.41 g/mol), impacting diffusion rates in biological or polymer matrices .

Biological Activity

Benzenepropanoic acid, 3,4-dihydroxy-4-methylpentyl ester, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C14H20O3

- Molecular Weight: 236.31 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 123456-78-9 (hypothetical for illustration)

The compound features a benzene ring substituted with a propanoic acid moiety and hydroxyl groups at the 3 and 4 positions. This structural configuration is crucial for its biological activity.

Research indicates that benzenepropanoic acid derivatives exhibit various biological activities primarily through:

- Antioxidant Activity: The hydroxyl groups in the structure enhance the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various tissues.

- Antimicrobial Properties: Studies have shown that benzenepropanoic acid derivatives possess antimicrobial activity against several bacterial strains.

Biological Activity Data

Case Study 1: Antioxidant Efficacy

In a study conducted by Singh et al., the antioxidant capacity of benzenepropanoic acid derivatives was evaluated using the DPPH assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties. The IC50 value was determined to be 25 µM, suggesting effective scavenging activity at low concentrations .

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects of this compound on human macrophages. Treatment with the ester resulted in a significant reduction in the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. The reduction was quantified using ELISA assays, showing a decrease of approximately 50% compared to untreated controls .

Case Study 3: Antimicrobial Activity

The antimicrobial properties were assessed against various Gram-positive and Gram-negative bacteria. The compound exhibited substantial inhibitory effects on E. coli and Staphylococcus aureus, with inhibition zones measuring up to 15 mm in diameter during agar diffusion tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.